Boc-his(trt)-aib-glu(otbu)-gly-OH

Orthogonal protection Solid-phase peptide synthesis Semaglutide convergent synthesis

Convergent synthesis of Semaglutide requires precise orthogonal protection to prevent histidine racemization and enable selective deprotection. This tetrapeptide (CAS 1890228-73-5) is the validated Fragment-1. - **Designed for scale:** Trt on His enables mild acidic cleavage; Aib locks α-helical conformation for DPP-4 stability. - **Supply certainty:** ≥98% purity (≥99% available) with active US DMF# 041510. Well-characterized impurity profile includes Semaglutide Impurity 33. - **Orthogonal scheme:** Boc (N-term), Trt (His), OtBu (Glu) - free C-terminal COOH for on-resin coupling.

Molecular Formula C45H56N6O9
Molecular Weight 825.0 g/mol
Cat. No. B12536155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-his(trt)-aib-glu(otbu)-gly-OH
Molecular FormulaC45H56N6O9
Molecular Weight825.0 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C
InChIInChI=1S/C45H56N6O9/c1-42(2,3)59-37(54)25-24-34(38(55)46-27-36(52)53)48-40(57)44(7,8)50-39(56)35(49-41(58)60-43(4,5)6)26-33-28-51(29-47-33)45(30-18-12-9-13-19-30,31-20-14-10-15-21-31)32-22-16-11-17-23-32/h9-23,28-29,34-35H,24-27H2,1-8H3,(H,46,55)(H,48,57)(H,49,58)(H,50,56)(H,52,53)/t34-,35-/m0/s1
InChIKeyOCRJCXTZCKCRBO-PXLJZGITSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH: Protected Tetrapeptide for GLP-1 Agonist Synthesis


Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH (CAS 1890228-73-5; MW 824.98 g/mol; MF C₄₅H₅₆N₆O₉) is an orthogonally protected tetrapeptide building block comprising N-terminal Boc protection, trityl (Trt)-protected histidine, the non-canonical α-aminoisobutyric acid (Aib), tert-butyl (OtBu)-protected glutamic acid, and a C-terminal glycine with a free carboxyl group . This compound is specifically designed as Fragment-1 in the convergent synthesis of the GLP-1 receptor agonist Semaglutide, where it is condensed with a 27-amino-acid peptide chain to construct the N-terminal His-Aib-Glu-Gly motif [1]. The strategic placement of three orthogonal protecting groups (Boc, Trt, OtBu) enables selective, stepwise deprotection during solid-phase peptide synthesis (SPPS), a feature that distinguishes it from simpler building-block alternatives [2].

Orthogonal protecting groups (Boc, Trt, OtBu) for sequential SPPS deprotection
Pre-assembled tetrapeptide minimizes His racemization at N-terminus
Designed as Fragment-1 in Semaglutide convergent synthesis

Why Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH Cannot Be Interchanged with Analogs


Substituting Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH with a closely related analog such as Boc-His(Boc)-Aib-Glu(OtBu)-Gly-OH or a shorter fragment like Boc-His(Trt)-Aib-OH introduces two critical failure modes in Semaglutide production. First, the His(Trt) vs. His(Boc) protecting-group choice directly governs orthogonal deprotection selectivity: the Trt group is cleaved under mild acidic conditions (1–2% TFA) that leave the Boc and OtBu groups intact, whereas the His(Boc) analog undergoes simultaneous N-terminal and side-chain deprotection, eliminating the ability to perform sequential fragment condensation [1]. Second, L-histidine at the ultimate N-terminal position is exceptionally prone to racemization during coupling; patents explicitly identify that employing the pre-assembled tetrapeptide fragment (rather than stepwise coupling of individual amino acids or smaller dipeptide fragments) minimizes His racemization risk and increases synthesis efficiency [2]. Generic in-class substitution therefore compromises both stereochemical integrity and the convergent synthesis strategy that underpins industrial-scale Semaglutide manufacturing.

His(Trt) vs. His(Boc) analog
The Boc-His(Boc) comparator loses orthogonal selectivity; simultaneous deprotection precludes stepwise fragment condensation.
Shorter fragment substitution
Dipeptide Boc-His(Trt)-Aib-OH requires two extra coupling steps, reintroducing racemization risk and reducing efficiency.
Generic in-class replacement
Absence of Aib or orthogonal Trt protection alters stereochemical integrity and convergent synthesis feasibility.

Quantitative Differentiation Evidence vs. Closest Analogs


Orthogonal Deprotection Selectivity: Trt vs. Boc on Histidine

The compound carries three chemically distinguishable protecting groups: Boc (N-terminal, cleaved by 20–50% TFA or HCl/dioxane), Trt (His imidazole side-chain, cleaved by 1–2% TFA), and OtBu (Glu side-chain carboxyl, cleaved by 50–95% TFA). In the direct comparator Boc-His(Boc)-Aib-Glu(OtBu)-Gly-OH (CAS 1169630-31-2), both the N-terminal amine and the His imidazole are protected with Boc groups, which are cleaved simultaneously under identical acidic conditions, precluding selective His side-chain deprotection prior to N-terminal Boc removal . The Trt variant is therefore specified as the interchangeable Fragment-1 option (X = Trt or Boc) in the Neuland Laboratories Semaglutide process patent, with the Trt option providing true orthogonality for industrial convergent SPPS workflows [1].

Deprotection Selectivity
Head-to-head
3 independent deprotection steps (Trt, Boc, OtBu) vs. 2 for Boc-His(Boc) comparator
Enables true orthogonal SPPS workflow required for Semaglutide fragment condensation.
Comparator: CAS 1169630-31-2
Orthogonal protection Solid-phase peptide synthesis Semaglutide convergent synthesis

SPPS Coupling Efficiency: Fragment Condensation vs. Stepwise Assembly

When Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH is employed as a pre-assembled tetrapeptide fragment in SPPS, coupling efficiency improves by 20% relative to stepwise sequential coupling of the four individual protected amino acids (Boc-His(Trt)-OH + H-Aib-OMe + H-Glu(OtBu)-OH + H-Gly-OH) [1]. This gain arises from: (a) elimination of three consecutive coupling/deprotection cycles, each carrying inherent incomplete coupling and racemization risk; (b) avoiding direct coupling onto the sterically hindered Aib residue within the growing peptide chain; and (c) reduced aggregation of the resin-bound intermediate peptide at the critical N-terminal His position [2]. The dipeptide fragment Boc-His(Trt)-Aib-OH (CAS 2061897-68-3), while a common alternative, requires two additional coupling steps to incorporate Glu(OtBu) and Gly, reintroducing the efficiency penalty .

Coupling Efficiency
Reported
+20% efficiency vs. stepwise coupling; 3 fewer deprotection cycles
Fragment condensation improves yield and reduces per-batch cost in multi-kg API manufacturing.
Cross-study comparable; validated in 27-aa peptide chain assembly.
Coupling efficiency SPPS Fragment condensation Semaglutide manufacturing

Activated Ester Conversion Rate for Fragment Condensation

The free C-terminal carboxyl group of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH is amenable to high-efficiency conversion to the N-hydroxysuccinimide (OSu) activated ester, a prerequisite for fragment condensation with the main peptide chain. Under optimized conditions (DSC/DMAP/DMF/DIEA, 0–10°C, 0.5–1 h), the conversion rate reaches 84%, and comparable yields of 82–83% are achieved using alternative bases (Et₃N, NMM) [1]. This contrasts with the Boc-His(Boc) analog (CAS 1169630-31-2), for which the activated ester Boc-His(Boc)-Aib-Glu(OtBu)-Gly-OSu (CAS 1169630-34-5) has a reported lower molecular weight (779.8 g/mol) and distinct solubility properties that affect activation kinetics . The patent specifically addresses the industrial-scale problem that alternative activated esters 'are unstable and decompose during handling,' while the DSC-mediated activation of the Trt tetrapeptide yields a process-compatible OSu ester with demonstrated scalability at the 82.5 g input scale [1].

OSu Ester Conversion
Head-to-head
82–84% conversion (DSC/DMAP/DMF, 0–10°C) at 82.5 g scale
Demonstrates process-scale activated-ester formation suitable for industrial fragment coupling.
Prior art Boc-His(Boc) ester reported unstable.
Activated ester Fragment condensation Process development GLP-1 analogue

Industrial Supply Chain Maturity and Regulatory Readiness

Vendor specifications for Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH consistently report purity ≥98% by HPLC, with select suppliers offering ≥99% grade and kilogram-level production support [1][2]. Production capacity reaches 500 kg/month with a 12-day production cycle and 150 kg batch volumes, indicating mature industrial supply chain readiness . Notably, at least one manufacturer (Allsino Pharmaceutical) holds a US Drug Master File (USDMF# 041510) for this specific compound and operates under both GMP and non-GMP conditions, providing regulatory documentation including DMF, CE, and REACH upon request . In contrast, the Boc-His(Boc) analog (CAS 1169630-31-2) has limited publicly disclosed production capacity data and fewer registered vendors with regulatory filings, and the shorter dipeptide Boc-His(Trt)-Aib-OH (CAS 2061897-68-3) is classified as a Semaglutide impurity rather than a primary building block .

Supply Chain Maturity
Reported
≥98–99% purity; 500 kg/month; US DMF# 041510; GMP/non-GMP production
Supports ANDA/NDA CMC requirements with batch-level quality and regulatory documentation.
Comparator Boc-His(Boc) analog lacks publicly disclosed DMF.
Supply chain GMP manufacturing DMF filing Industrial procurement

Conformational Rigidity and Half-Life Extension via Aib Residue

The Aib (α-aminoisobutyric acid) residue at position 2 of the tetrapeptide introduces backbone conformational restriction via Cα-tetrasubstitution, which is a well-established structural determinant in GLP-1 receptor agonist design. Incorporation of Aib into the His-Aib-Glu-Gly N-terminal motif contributes to enhanced α-helical propensity and resistance to proteolytic degradation by dipeptidyl peptidase-4 (DPP-4), a mechanism documented across the GLP-1 analog class . Specifically, the Aib-containing tetrapeptide pre-organizes the N-terminal helix-capping motif that, upon incorporation into the full-length Semaglutide sequence, extends the circulating half-life to approximately 165 hours (≈7 days) in humans, enabling once-weekly dosing [1]. In contrast, native GLP-1 (7–36), which carries L-Ala at the corresponding position, has a half-life of <2 minutes [2]. An alternative building block lacking Aib — e.g., Boc-His(Trt)-Ala-Glu(OtBu)-Gly-OH — would eliminate this conformational pre-organization and is not specified in any known Semaglutide process patent, making the Aib-containing tetrapeptide a non-substitutable structural requirement for procurement targeting Semaglutide manufacturing [1].

Aib Conformational Effect
Class-level
Aib Cα-tetrasubstitution restricts φ/ψ angles; contributes to t½ ~165 h (Semaglutide)
Aib is a non-negotiable structural element for extended half-life GLP-1 analogs.
Class-level inference; based on approved Semaglutide PK data and DPP-4 resistance mechanism.
α-Aminoisobutyric acid Helix stabilization Conformational rigidity GLP-1 half-life

Validated Procurement and Research Applications


Convergent Semaglutide API Manufacturing: Fragment-1 Condensation

In the convergent industrial synthesis of Semaglutide, Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH (Fragment-1) is activated to its OSu ester using DSC/DMAP in DMF (82–84% conversion efficiency) and subsequently condensed with the 27-amino-acid H-Gln(Trt)-...-Gly-OtBu peptide chain to generate fully protected Semaglutide [1]. The orthogonal Trt protection on histidine enables selective imidazole deprotection prior to global acidolytic cleavage, preventing His racemization at the critical N-terminal position — a degradation pathway explicitly addressed in process patents where the pre-assembled tetrapeptide fragment is specified as the preferred solution [2].

GLP-1 Analog Structural Biology and Helical Conformation Studies

The Aib residue within the tetrapeptide serves as a model system for investigating Cα-tetrasubstitution effects on peptide secondary structure. Researchers employ Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH in NMR and circular dichroism (CD) studies to quantify the helical stabilization imparted by Aib, with spectroscopic evidence supporting that Aib restricts backbone φ/ψ angles to the α-helical region of Ramachandran space [1]. These conformational insights directly inform the rational design of next-generation long-acting GLP-1 agonists where enhanced proteolytic stability against DPP-4 is a key design criterion linked to Aib incorporation [2].

Quality Control Reference Standard for ANDA Submissions

Given the commercial availability of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH at ≥98% purity (and ≥99% grade from select vendors) with an active US DMF filing (USDMF# 041510), this tetrapeptide serves as a qualified reference standard for HPLC-based identity testing and impurity profiling in Abbreviated New Drug Application (ANDA) submissions for generic Semaglutide [1]. Its well-characterized impurity profile, including the structurally related dipeptide fragment Boc-His(Trt)-Aib-OH (identified as Semaglutide Impurity 33), provides a defined benchmark for establishing acceptance criteria in API release testing [2].

Combinatorial Peptide Library Construction via Orthogonal Protection

The modular protection pattern — Boc (N-terminal), Trt (His side-chain), OtBu (Glu side-chain), and free C-terminal carboxyl — renders the tetrapeptide suitable as a building block for combinatorial library synthesis. The accessible C-terminal carboxyl group enables on-resin coupling to diverse amino acid sequences without requiring additional activation steps, while the three-tiered orthogonal protection scheme supports split-and-mix library strategies where selective deprotection at each tier exposes unique reactive handles for further diversification [1]. This application leverages the same orthogonal protection architecture that makes the compound the preferred Fragment-1 in Semaglutide convergent synthesis [2].

Application
Selection Property
Validation Focus
Semaglutide Fragment-1 Condensation
Orthogonal Trt protection enables selective His deprotection
Racemization prevention; OSu ester activation efficiency
GLP-1 Helical Conformation Studies
Aib Cα-tetrasubstitution restricts backbone conformation
CD/NMR helical propensity; DPP-4 resistance assay
QC Reference for ANDA Submissions
≥98% purity; US DMF available
Impurity profiling vs. Boc-His(Trt)-Aib-OH standard
Combinatorial Peptide Library Synthesis
Modular orthogonal protection with free C-terminus
Split-and-mix deprotection selectivity; on-resin coupling
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